molecular formula C5H11NO2 B3191998 Pentanal, 5-hydroxy-, oxime CAS No. 60222-90-4

Pentanal, 5-hydroxy-, oxime

Cat. No.: B3191998
CAS No.: 60222-90-4
M. Wt: 117.15 g/mol
InChI Key: YWEKQYZNCOGVBB-UHFFFAOYSA-N
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Description

Pentanal, 5-hydroxy-, oxime is an organic compound with the molecular formula C5H11NO2. It is a derivative of pentanal, where the aldehyde group is converted to an oxime and a hydroxyl group is attached to the fifth carbon atom. This compound is known for its applications in various fields of chemistry and biology due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanal, 5-hydroxy-, oxime can be synthesized through a multi-step process. The initial step involves the formation of 5-hydroxy-pentanal by the hydroxylation of pentanal. This is typically achieved using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. The subsequent step involves the conversion of 5-hydroxy-pentanal to its oxime derivative. This is done by reacting the hydroxylated aldehyde with hydroxylamine hydrochloride under acidic conditions to form the oxime.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pentanal, 5-hydroxy-, oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxime group back to the aldehyde or amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: 5-hydroxy-pentanoic acid.

    Reduction: Pentanal or 5-amino-pentanal.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentanal, 5-hydroxy-, oxime has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of pentanal, 5-hydroxy-, oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions that modulate the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pentanal oxime: Lacks the hydroxyl group, making it less versatile in certain reactions.

    5-hydroxy-pentanal: Lacks the oxime group, limiting its ability to form stable complexes with metal ions.

    Hexanal, 5-hydroxy-, oxime: Similar structure but with an additional carbon atom, leading to different chemical properties.

Uniqueness

Pentanal, 5-hydroxy-, oxime is unique due to the presence of both the hydroxyl and oxime groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. Its ability to form stable complexes with metal ions and its potential biological activities further distinguish it from similar compounds.

Properties

IUPAC Name

5-hydroxyiminopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-5-3-1-2-4-6-8/h4,7-8H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEKQYZNCOGVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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